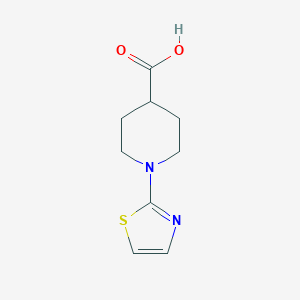

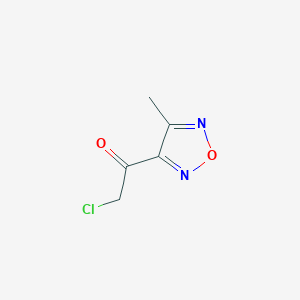

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential applications in scientific research. MN-64 belongs to the class of naphthamide derivatives and has been found to possess a range of pharmacological properties, making it a promising candidate for use in various research studies.

Scientific Research Applications

Synthesis and Topical Drug Delivery Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide derivatives have been synthesized and evaluated for their potential in topical drug delivery. In one study, novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were created for improved skin permeation. These compounds, designed as prodrugs, showed enhanced aqueous solubility and lipophilicity compared to naproxen, a widely used anti-inflammatory drug. The study indicates that methylpiperazinyl groups yield prodrugs that strike a desirable balance between aqueous solubility and lipophilicity for topical application, leading to improved drug delivery through the skin (Rautio et al., 2000).

Antiproliferative Activity

Another significant application area is in anticancer research, where derivatives of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide have been synthesized and tested for antiproliferative activity. For instance, compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton were evaluated against various human cancer cell lines. Among them, specific derivatives showed promising antiproliferative activity, indicating potential utility in cancer treatment (Liu et al., 2018).

Photophysical Properties

The photophysical properties of compounds related to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide have been explored, demonstrating their potential as photoacids and ratiometric pH probes. In a study involving N-butyl-4-hydroxyl-1, 8-naphthalimide and N-(morpholinoethyl)−4-hydroxy-1, 8-naphthalimide, efficient intermolecular excited-state proton transfer reactions were observed, which could be leveraged in designing pH-sensitive probes for various applications (Qu et al., 2016).

Environmental Sensing and Fluorescent Ligands

Derivatives with structures similar to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide have been investigated for their environmental sensing capabilities and as fluorescent ligands for biological receptors. Studies have synthesized and characterized ligands with excellent fluorescence properties for potential use in visualizing overexpressed receptors in cells, highlighting the versatility of these compounds in biomedical research (Lacivita et al., 2009).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-22-10-8-19(9-11-22)23(26-12-14-29-15-13-26)17-25-24(27)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDKFUAYFNZHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2885921.png)

![2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2885922.png)

![1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885925.png)

![Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2885930.png)

![2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid](/img/structure/B2885931.png)

![N-(4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylphenyl)acetamide](/img/structure/B2885933.png)

![N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2885934.png)

![2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2885936.png)

![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)